molecular formula C22H36N4O5S3 B562865 3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester CAS No. 1255087-87-6

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester

Cat. No.: B562865
CAS No.: 1255087-87-6
M. Wt: 532.733
InChI Key: SQDWGYYOGJCTFX-SXENHGBCSA-N
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Description

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester, also known as 3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester, is a useful research compound. Its molecular formula is C22H36N4O5S3 and its molecular weight is 532.733. The purity is usually 95%.
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Properties

IUPAC Name

(2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl)methyl 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5S3/c1-22(2)15(7-10-26(22)30)13-31-19(28)8-11-33-34-12-9-23-18(27)6-4-3-5-17-20-16(14-32-17)24-21(29)25-20/h10,15-17,20H,3-9,11-14H2,1-2H3,(H,23,27)(H2,24,25,29)/t15?,16-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDWGYYOGJCTFX-SXENHGBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC=[N+]1[O-])COC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(CC=[N+]1[O-])COC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747148
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255087-87-6
Record name (2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester, with the CAS number 1255087-87-6, is a compound of interest due to its potential biological activities. This compound features a unique structure that incorporates biotin, which is known for its role in cellular metabolism and as a cofactor in various enzymatic reactions. The compound's molecular formula is C22H36N4O5S3\text{C}_{22}\text{H}_{36}\text{N}_{4}\text{O}_{5}\text{S}_{3}, and it has a molecular weight of 532.74 g/mol. Understanding its biological activity can provide insights into its applications in biochemistry and medicine.

The compound is characterized by the following properties:

PropertyValue
Melting Point 68-74°C
Solubility Slightly soluble in chloroform and methanol (heated)
Appearance Off-white to light brown solid
Storage Conditions Hygroscopic, -20°C under inert atmosphere

The stability of the compound is affected by light and moisture, necessitating careful handling and storage conditions.

The biological activity of 3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester is primarily attributed to its ability to interact with various biological molecules. The presence of the dithio group may facilitate redox reactions, potentially influencing oxidative stress pathways. Biotinylation enhances the compound's affinity for proteins involved in metabolic processes, making it a valuable tool for studying protein interactions.

Antioxidant Activity

Research indicates that compounds with dithio groups exhibit significant antioxidant properties. The ability to scavenge free radicals contributes to cellular protection against oxidative damage. Studies have shown that similar compounds can reduce oxidative stress markers in various cell types, suggesting that this ester may play a role in mitigating oxidative damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro studies. For instance, derivatives containing dithio groups have been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMCs). In particular, compounds similar to this ester were tested for their effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production, demonstrating significant inhibition at certain concentrations .

Cytotoxicity

Cytotoxicity assays conducted on PBMCs revealed that the compound exhibits low toxicity levels, maintaining cell viability above 90% at therapeutic concentrations. This characteristic makes it a promising candidate for further development in therapeutic applications .

Case Studies

  • Study on Cytokine Modulation : In a controlled study, compounds similar to 3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester were administered to PBMC cultures stimulated with lipopolysaccharides (LPS). Results indicated that at doses of 50 µg/mL, these compounds significantly inhibited TNF-α production by approximately 44% compared to controls .
  • Antioxidant Efficacy : A comparative analysis was performed using various dithio compounds against standard antioxidants. The results indicated that the tested ester demonstrated comparable efficacy in reducing reactive oxygen species (ROS) levels in cultured cells, underscoring its potential as an antioxidant agent .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C22H36N4O5S3
  • Molecular Weight : 532.74 g/mol
  • CAS Number : 1255087-87-6
  • Melting Point : 68-74 °C
  • Solubility : Slightly soluble in chloroform and methanol when heated
  • Storage Conditions : Should be stored in a -20 °C freezer under inert atmosphere due to its hygroscopic nature and sensitivity to light.

Scientific Research Applications

  • Biotinylation in Proteomics
    • The compound acts as a biotinylating agent, allowing for the labeling of proteins for subsequent purification and detection. Its ability to form stable complexes with streptavidin makes it useful in affinity chromatography and mass spectrometry applications.
  • Cellular Localization Studies
    • By attaching to biomolecules, this compound facilitates the study of protein localization within cells. It is particularly useful in fluorescence microscopy where biotin-streptavidin interactions can be visualized.
  • Drug Delivery Systems
    • The compound can be utilized in designing targeted drug delivery systems, especially for biotin-receptor expressing cells. This specificity enhances the efficacy of therapeutic agents while minimizing side effects.
  • Antibody Labeling
    • It can be conjugated to antibodies for enhanced detection in immunoassays. The biotin moiety allows for strong binding to avidin or streptavidin-coated surfaces, improving assay sensitivity.
  • Enzyme Activity Studies
    • The ester form of the compound can be used to study enzyme kinetics and mechanisms, particularly in reactions involving thiol groups due to its dithio structure.

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
BiotinylationLabeling proteins for purificationHigh specificity and stability
Cellular LocalizationTracking protein location within cellsEnhanced visualization through fluorescence
Drug Delivery SystemsTargeted delivery to biotin receptor-expressing cellsIncreased therapeutic efficacy
Antibody LabelingConjugation to antibodies for detection in assaysImproved sensitivity and specificity
Enzyme Activity StudiesStudying kinetics involving thiol groupsInsight into enzyme mechanisms

Case Studies

  • Biotinylation of Membrane Proteins
    • A study demonstrated the use of this compound to biotinylate membrane proteins in live cells, allowing researchers to track protein dynamics and interactions using streptavidin-coated beads for isolation.
  • Targeted Drug Delivery
    • Researchers developed a drug delivery system utilizing this compound to target cancer cells expressing high levels of biotin receptors. The study showed enhanced uptake of the drug by target cells compared to non-target cells, indicating promising therapeutic potential.
  • Fluorescence Microscopy Applications
    • In a fluorescence microscopy study, the compound was used to label cytoskeletal proteins, providing clear visual evidence of protein localization changes during cellular processes such as division and migration.

Preparation Methods

Biotinamidoethyl Disulfide Synthesis

The biotinamidoethyl segment is synthesized by reacting biotin with cystamine derivatives. In a representative protocol:

  • Step 1 : Biotin (5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid) is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in anhydrous dimethylformamide (DMF).

  • Step 2 : The activated biotin reacts with cystamine dihydrochloride in a 1:2 molar ratio, yielding biotinamidoethyl disulfide. The reaction is monitored by thin-layer chromatography (TLC) using silica gel plates and a mobile phase of chloroform:methanol:acetic acid (90:9:1 v/v/v).

Critical Parameters :

  • Reaction temperature: 0–4°C to minimize disulfide reduction.

  • pH control: Maintained at 7.4 using phosphate buffer to prevent NHS ester hydrolysis.

DMPO Esterification

The hydroxymethyl group of DMPO (5,5-dimethyl-1-pyrroline N-oxide) is esterified with the propionic acid moiety:

  • Step 1 : Propionic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux (70°C, 2 hr).

  • Step 2 : The acid chloride reacts with DMPO’s hydroxymethyl group in the presence of triethylamine (TEA) as a base. Solvent systems like dichloromethane (DCM) or tetrahydrofuran (THF) are employed, with reaction completion confirmed by Fourier-transform infrared spectroscopy (FTIR) loss of -OH stretch at 3200–3600 cm⁻¹.

Yield Optimization :

  • Molar ratio of propionyl chloride to DMPO: 1.2:1 to drive esterification to completion.

  • Reaction time: 12–16 hr under nitrogen atmosphere to prevent oxidation.

Integrated Synthesis of Bio-SS-DMPO

The final assembly merges the biotinamidoethyl disulfide and DMPO ester (Figure 1):

Step 1 : The biotinamidoethyl disulfide is reduced to thiols using tris(2-carboxyethyl)phosphine (TCEP) in degassed PBS (pH 7.4).
Step 2 : The thiolated biotin reacts with maleimide-activated DMPO ester (prepared via maleic anhydride coupling) in a 1:1 molar ratio. The reaction proceeds at 25°C for 4 hr, with excess maleimide quenched using β-mercaptoethanol.

Table 1: Reaction Conditions and Yields

StepReagentsSolventTemp (°C)Time (hr)Yield (%)
Biotin activationNHS/DCCDMF0–4285
Disulfide formationCystamine·2HClPBS251278
EsterificationSOCl₂, TEADCM70292
Maleimide couplingTCEP, Maleimide-DMPOPBS25465

Purification :

  • Size-exclusion chromatography (Sephadex G-25) removes unreacted biotin and DMPO.

  • Final purity (>95%) is confirmed by reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Analytical Validation and Functional Efficacy

Mass Spectrometry (MS)

Electrospray ionization (ESI)-MS of Bio-SS-DMPO shows a molecular ion peak at m/z 532.18 [M+H]⁺, consistent with its molecular formula C₂₂H₃₆N₄O₅S₃. Tandem MS/MS confirms fragmentation patterns, including the loss of the DMPO moiety (m/z 341.1) and biotinamide (m/z 227.0).

Disulfide Bond Cleavage

The disulfide linker enables selective reduction for downstream applications:

  • Reduction : 10 mM dithiothreitol (DTT) in PBS (pH 8.0) cleaves the disulfide, releasing biotin and DMPO-propionic acid.

  • Application : Streptavidin affinity purification isolates Bio-SS-DMPO-protein adducts, followed by LC-MS/MS to identify radical modification sites (e.g., Tyr-103 in myoglobin).

Scalability and Industrial Synthesis

Patent US20150011777A1 outlines scalable methods for biotin intermediates:

  • Biotin Bromide Synthesis : Bromination of biotin methyl ester using PBr₃ in methylbenzene (80°C, 15 hr), yielding 92% bromide intermediate.

  • Ester Hydrolysis : 48% hydrobromic acid (HBr) reflux (125°C, 8 hr) hydrolyzes esters to carboxylic acids, critical for propionic acid activation.

Table 2: Industrial Process Parameters

ParameterValue
Bromination temp80°C
HBr concentration48% (w/w)
Hydrolysis time8 hr
Final pH adjustment8–9 (NaOH)

Challenges and Mitigation Strategies

  • Disulfide Stability : Light and oxygen promote disulfide cleavage. Storage at -20°C under argon ensures stability.

  • Ester Hydrolysis : Bio-SS-DMPO’s ester bond is prone to hydrolysis in aqueous buffers. Lyophilization and use of anhydrous solvents during synthesis mitigate degradation .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying 3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester?

  • Methodological Answer : Synthesis typically involves coupling biotinamidoethyl disulfide derivatives with activated esters (e.g., NHS esters) under controlled pH (7.0–8.5) using carbodiimide crosslinkers like EDC. Purification employs size-exclusion chromatography or dialysis to remove unreacted reagents. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via HPLC or TLC .

Q. How can this compound be used to label biomolecules while preserving disulfide bond integrity?

  • Methodological Answer : The dithio group enables reversible conjugation via disulfide exchange. For stable labeling, reduce free thiols on target proteins with TCEP or DTT prior to conjugation. Use molar excess of the compound (5–10×) in PBS (pH 7.4) with 1–2 hr incubation at 4°C. Validate labeling efficiency using streptavidin-HRP blotting .

Q. What analytical techniques are recommended for validating purity and structural integrity?

  • Methodological Answer : Employ LC-MS for molecular weight confirmation, NMR for structural validation (e.g., δ 6.8–7.2 ppm for aromatic protons), and UV-Vis to quantify biotin content (λmax ~280 nm). Purity ≥95% is achievable via reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Store lyophilized powder at –20°C in dark, anhydrous conditions. In solution (DMSO or PBS), stability decreases to 48–72 hrs at 4°C. Monitor degradation via HPLC; avoid freeze-thaw cycles. Disulfide bonds are sensitive to reducing agents (e.g., β-mercaptoethanol), necessitating inert buffers during experiments .

Advanced Research Questions

Q. How can researchers mitigate interference from endogenous biotin in cellular assays?

  • Methodological Answer : Pre-block samples with avidin/streptavidin (10 µg/mL, 30 min) to saturate endogenous biotin. Use TBS-Tween for washing to minimize nonspecific binding. Validate specificity via competitive assays with free biotin (1–5 mM) .

Q. What theoretical frameworks guide the use of this compound in redox-sensitive signaling studies?

  • Methodological Answer : The dithio group’s redox sensitivity aligns with thioredoxin/glutathione systems. Design experiments under hypoxia (5% O₂) or with ROS inducers (e.g., H₂O₂) to probe disulfide dynamics. Pair with DMPO spin traps for electron paramagnetic resonance (EPR) to detect radical intermediates .

Q. How to resolve contradictions in reported binding affinities across studies?

  • Methodological Answer : Discrepancies often arise from buffer ionic strength (e.g., PBS vs. Tris) or temperature (4°C vs. 25°C). Standardize assay conditions using SPR or ITC with negative controls (e.g., biotin-free analogs). Apply Langmuir isotherm models to account for nonspecific binding .

Q. What strategies enable integration with single-molecule imaging techniques?

  • Methodological Answer : Combine with quantum dots or fluorophore-streptavidin conjugates for TIRF microscopy. Optimize labeling density (≤1:10 molar ratio) to avoid steric hindrance. Use oxygen scavengers (e.g., glucose oxidase/catalase) to prolong fluorophore stability .

Q. How to design experiments probing synergistic effects with other biotinylated probes?

  • Methodological Answer : Co-administer with biotin-PEG-NHS esters (e.g., 2241747-15-7) to study avidity effects. Use Förster resonance energy transfer (FRET) pairs (e.g., Cy3/Cy5) to monitor spatial co-localization. Validate via dual-channel confocal microscopy .

Methodological Notes

  • Data Validation : Cross-reference spectral data (NMR/LC-MS) with synthetic intermediates to confirm stepwise reaction success .
  • Ethical Compliance : Adhere to institutional guidelines for handling radioactive isotopes if using 125I derivatives .
  • Theoretical Alignment : Align experimental design with redox biology or protein interaction theories to ensure hypothesis-driven research .

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